7-(Trifluoromethyl)-1H-indazole-3-carbonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Target Audience: Research Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the indazole core serves as a highly privileged scaffold, frequently deployed as a bioisostere for indole and benzimidazole. Specifically, 7-(trifluoromethyl)-1H-indazole-3-carbonitrile represents a highly optimized building block. By strategically positioning a trifluoromethyl ( −CF3 ) group at the 7-position and a carbonitrile ( −CN ) group at the 3-position, this molecule achieves a unique balance of enhanced lipophilicity, metabolic resistance, and precise hydrogen-bonding geometry.
This technical guide dissects the physicochemical properties of this compound, establishes a self-validating protocol for its synthesis, and explores the causality behind its structural components in targeted therapeutics (such as kinase inhibition).
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in downstream Lipinski space. The table below summarizes the core quantitative data for 7-(trifluoromethyl)-1H-indazole-3-carbonitrile [1].
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile | Systematically defines the exact regioisomer. |
| Molecular Formula | C9H4F3N3 | High heavy-atom-to-hydrogen ratio; dense functionalization. |
| Molecular Weight | 211.14 g/mol | Low MW allows ample room for downstream elaboration without exceeding 500 Da limit. |
| PubChem CID | 138110816 | Unique identifier for database cross-referencing. |
| Topological Polar Surface Area | 52.6 Ų | Optimal for membrane permeability; allows for CNS penetration if desired. |
| Hydrogen Bond Donors | 1 (N1-H) | Essential for binding to kinase hinge regions (backbone carbonyls). |
| Hydrogen Bond Acceptors | 4 | N2, −CN , and −CF3 interact with target binding pocket residues. |
Structural & Mechanistic Significance
As a Senior Application Scientist, it is crucial to look beyond the 2D structure and understand why these specific functional groups are chosen.
-
The Indazole Core: The 1H-indazole system is a classic kinase hinge-binding motif. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge, while the N2 acts as a hydrogen bond acceptor for the backbone amide N-H.
-
The 3-Carbonitrile (-CN) Handle: The cyano group is a linear, sp -hybridized moiety that fits seamlessly into narrow hydrophobic clefts. Electronically, it withdraws electron density from the indazole ring, lowering the HOMO energy and drastically increasing the oxidative stability of the core against cytochrome P450 (CYP) enzymes.
-
The 7-Trifluoromethyl (-CF_3) Shield: Positioned adjacent to the N1-H, the strongly electron-withdrawing −CF3 group lowers the pKa of the N1 proton, rendering it a stronger hydrogen bond donor. Sterically, it acts as a "lipophilic shield," blocking metabolic oxidation at the 7-position and driving the molecule into deep, hydrophobic target pockets [3].
Fig 1: Pharmacophore mapping and kinase hinge-binding logic of the substituted indazole core.
Synthetic Methodology: A Self-Validating Protocol
The most reliable and scalable method for installing a cyano group at the 3-position of an indazole is via the Palladium-Catalyzed Cyanation of the corresponding 3-iodo precursor [2].
Causality Behind Reagent Selection:
Historically, cyanations utilize toxic reagents like NaCN or KCN . However, high local concentrations of free cyanide ions rapidly poison palladium catalysts by forming inactive [Pd(CN)4]2− complexes. To circumvent this, we utilize Potassium ferrocyanide ( K4[Fe(CN)6] ) . This acts as a non-toxic, slow-release cyanide source. As the reaction progresses, thermal dissociation releases trace amounts of cyanide, keeping the catalytic cycle active and driving the turnover number (TON) to commercial viability.
Step-by-Step Experimental Workflow
Reagents Required:
-
3-Iodo-7-(trifluoromethyl)-1H-indazole (1.0 equiv)
-
K4[Fe(CN)6]⋅3H2O (0.5 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A) (0.10 equiv)
-
Na2CO3 (1.2 equiv)
-
N,N-Dimethylacetamide (DMAc) / H2O (10:1 v/v)
Procedure:
-
Degassing (Critical Step): Charge a Schlenk flask with 3-iodo-7-(trifluoromethyl)-1H-indazole, K4[Fe(CN)6]⋅3H2O , Pd(OAc)2 , cataCXium A, and Na2CO3 . Evacuate and backfill the flask with Argon (repeat 3x). Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.
-
Solvent Addition: Add anhydrous DMAc and sparged H2O via syringe.
-
Thermal Activation: Heat the vigorously stirred mixture to 120 °C for 4–6 hours.
-
Self-Validation Checkpoint (IPC):
-
Action: Extract a 10 µL aliquot, quench in 1 mL Acetonitrile, and filter.
-
Validation: Analyze via LC-MS. The protocol is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows <2% of the starting material ( m/z ~312) and >95% conversion to the product ( m/z [M+H]+ 212.1). If incomplete, add an additional 0.02 equiv of Pd(OAc)2 and stir for 2 hours.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and iron salts.
-
Extraction & Washing: Wash the organic filtrate with water (3x) and brine (1x) to remove DMAc. Dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 7-(trifluoromethyl)-1H-indazole-3-carbonitrile.
Fig 2: Self-validating synthetic workflow for Pd-catalyzed cyanation with in-process controls.
Applications in Drug Discovery
The integration of 7-(trifluoromethyl)-1H-indazole-3-carbonitrile into a drug discovery pipeline is primarily driven by its utility in targeting hyper-activated cellular pathways.
1. Kinase Inhibitor Development: Indazole-3-carbonitrile derivatives have shown profound efficacy as inhibitors of ROCK (Rho-associated protein kinase), Akt, and ALK (Anaplastic lymphoma kinase) [3]. The −CN group can participate in direct hydrogen bonding with the gatekeeper residues of the kinase domain, while the 7-position −CF3 group forces the molecule into a specific bioactive conformation, reducing off-target promiscuity.
2. Modulation of Physicochemical Space (LipE): A common challenge in lead optimization is "molecular obesity"—adding molecular weight without a proportional gain in binding affinity. The −CN and −CF3 groups significantly enhance the Lipophilic Efficiency (LipE) of the scaffold. They provide strong vector trajectories for further functionalization (e.g., converting the nitrile to an amidine, tetrazole, or primary amine) while maintaining a low molecular weight footprint.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138110816, 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile. Retrieved from:[Link]
-
Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, Vol. 97, 281-295. Retrieved from:[Link]
-
Menichincheri, M., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). Retrieved from: [Link]
